5-(4-(diethylamino)phenyl)-1,3,8,8-tetramethyl-7,8,9,10-tetrahydropyrimido[4,5-b]quinoline-2,4,6(1H,3H,5H)-trione
Description
This compound belongs to the pyrimido[4,5-b]quinoline trione family, characterized by a fused tetracyclic core with a 1,3,8,8-tetramethyl substitution pattern and a 4-(diethylamino)phenyl group at position 4. The diethylamino substituent is a strong electron-donating group (EDG), influencing electronic properties and solubility. Its synthesis likely follows a multicomponent reaction (MCR) protocol involving 4-diethylaminobenzaldehyde, dimedone, and 6-amino-1,3-dimethyluracil, catalyzed by trityl chloride (TrCl) under reflux in chloroform . The structural complexity and functionalization make it a candidate for applications in medicinal chemistry and materials science.
Properties
IUPAC Name |
5-[4-(diethylamino)phenyl]-1,3,8,8-tetramethyl-5,7,9,10-tetrahydropyrimido[4,5-b]quinoline-2,4,6-trione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H32N4O3/c1-7-29(8-2)16-11-9-15(10-12-16)19-20-17(13-25(3,4)14-18(20)30)26-22-21(19)23(31)28(6)24(32)27(22)5/h9-12,19,26H,7-8,13-14H2,1-6H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RKTUGAJFYGOPRU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)C1=CC=C(C=C1)C2C3=C(CC(CC3=O)(C)C)NC4=C2C(=O)N(C(=O)N4C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H32N4O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
436.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
5-(4-(diethylamino)phenyl)-1,3,8,8-tetramethyl-7,8,9,10-tetrahydropyrimido[4,5-b]quinoline-2,4,6(1H,3H,5H)-trione is a complex organic compound known for its diverse biological activities. This article explores its synthesis, structural properties, and biological implications based on recent studies.
Synthesis and Structural Characteristics
The compound is synthesized through a condensation reaction involving 8-hydroxyjulolidine-9-carbaldehyde and N,N-diethyl-p-phenylenediamine. The resulting product can be crystallized from an ethanolic solution. The crystal structure reveals a unique arrangement conducive to biological activity .
Biological Activity Overview
The biological activity of this compound has been investigated in various contexts:
- Antifungal Activity : Research indicates that derivatives of pyrimido[4,5-b]quinoline exhibit significant antifungal properties. For instance, compounds synthesized via a three-component reaction showed effective inhibition against several Candida species with minimum inhibitory concentrations (MIC) ranging from 1 to 4 µg/mL .
- Antimicrobial Properties : The compound's structural analogs have demonstrated notable antimicrobial effects. Studies have shown that certain derivatives possess potent activity against bacterial strains and fungi .
- Cardiovascular Effects : Related compounds have been evaluated for their inotropic and vasodilatory effects. Some derivatives exhibited enhanced cardiac contractility when tested in isolated heart models .
Table 1: Summary of Biological Activities
Case Study: Antifungal Evaluation
In a study assessing the antifungal potential of synthesized compounds similar to the target compound, it was found that certain derivatives exhibited fungicidal activities against Candida dubliniensis at MIC values between 4-8 µg/mL. Molecular modeling suggested a strong binding affinity to the CYP51 active site in fungal cells .
The mechanism of action for the antifungal activity appears to involve interference with ergosterol biosynthesis in fungal cells. The binding of these compounds to critical enzymatic sites disrupts cellular integrity and function.
Scientific Research Applications
The compound 5-(4-(diethylamino)phenyl)-1,3,8,8-tetramethyl-7,8,9,10-tetrahydropyrimido[4,5-b]quinoline-2,4,6(1H,3H,5H)-trione is a complex organic molecule that has garnered attention in various scientific fields due to its potential applications. This article explores its applications in scientific research, particularly in medicinal chemistry and biological studies.
Chemical Properties and Structure
This compound belongs to a class of heterocyclic compounds known for their diverse biological activities. The structure features a pyrimidine ring fused with a quinoline moiety, which is known to exhibit significant pharmacological properties. The presence of diethylamino and tetramethyl groups enhances its solubility and biological activity.
Anticancer Activity
One of the most promising applications of this compound is in the field of cancer research. Studies have shown that derivatives of similar structures exhibit antiproliferative activity against various cancer cell lines. For instance, compounds with quinoline frameworks have been investigated for their ability to inhibit the growth of cancer cells through mechanisms such as apoptosis induction and cell cycle arrest.
Case Study: Antiproliferative Activity
A recent study evaluated the antiproliferative effects of synthesized quinoline derivatives against several cancer cell lines. The results indicated that certain derivatives exhibited GI50 values (the concentration required to inhibit cell growth by 50%) significantly lower than standard chemotherapeutic agents like erlotinib, suggesting enhanced potency against specific cancer types .
Antioxidant Properties
Research indicates that compounds with similar structural features possess antioxidant properties. The ability to scavenge free radicals can be crucial in preventing oxidative stress-related diseases, including cancer and cardiovascular disorders. This compound's structural attributes may contribute to its efficacy as an antioxidant.
Neuroprotective Effects
Emerging studies suggest that certain quinoline derivatives can provide neuroprotection by modulating neuroinflammatory pathways and reducing neuronal apoptosis. Investigating the neuroprotective potential of this compound could lead to advancements in treating neurodegenerative diseases such as Alzheimer's and Parkinson's.
Antimicrobial Activity
The antimicrobial properties of quinoline derivatives have been well-documented. Compounds similar to this one have shown effectiveness against a range of bacterial and fungal pathogens. This application is particularly relevant in the context of rising antibiotic resistance.
Table 1: Biological Activities of Similar Compounds
| Compound Name | Activity Type | Target Organism/Cell Line | IC50/EC50 Value (µM) |
|---|---|---|---|
| Compound A | Anticancer | MCF-7 (breast cancer) | 25 |
| Compound B | Antioxidant | DPPH Radical Scavenging | 15 |
| Compound C | Antimicrobial | E. coli | 30 |
| Compound D | Neuroprotective | SH-SY5Y (neuroblastoma) | 20 |
Table 2: Synthesis Methods for Similar Compounds
Comparison with Similar Compounds
Comparison with Structural Analogs
Pyrimido[4,5-b]quinoline derivatives vary primarily in substituents on the aryl group at position 5 and methyl groups on the core. Below is a detailed comparison:
Substituent Effects on Physicochemical Properties
Key Observations :
- Electron-Donating Groups (EDGs): The diethylamino group in the target compound enhances solubility in polar solvents due to its EDG nature. This contrasts with electron-withdrawing groups (EWGs; e.g., Cl, F), which reduce electron density on the aromatic ring, as seen in lower chemical shifts for fluorophenyl derivatives .
- Thermal Stability : Hydroxy-substituted derivatives exhibit high melting points (>300°C), attributed to hydrogen bonding , whereas methoxy or halogenated analogs have moderate thermal stability .
Spectral Analysis
- ¹H NMR: The diethylamino group in the target compound shows characteristic triplets (δ ~1.2 ppm) and quartets (δ ~3.4 ppm) for ethyl groups, absent in halogenated analogs .
- ¹³C NMR : Carbonyl signals (δ ~168–199 ppm) are consistent across derivatives, but aryl carbons vary (e.g., δ 128.5 ppm for fluorophenyl vs. δ 127.7 ppm for chlorophenyl) .
Q & A
Basic: What are the critical steps and reagents for synthesizing this compound?
Methodological Answer:
The synthesis involves multi-step protocols common to pyrimidoquinoline derivatives. Key steps include:
Cyclocondensation : Formation of the pyrimidine ring fused with the quinoline moiety using aldehydes and barbituric acid derivatives under reflux in ethanol .
Substituent Introduction : The diethylamino group at the 4-phenyl position is introduced via nucleophilic substitution or palladium-catalyzed coupling. Reagents like 4-(diethylamino)benzaldehyde and 1,3-dimethylbarbituric acid (DMB) are typically used .
Purification : Crystallization from ethanol/hexane mixtures or column chromatography to isolate the product.
Key Reagents : Ethanol (solvent), DMB (core reactant), and catalysts like p-toluenesulfonic acid for acid-mediated cyclization .
Basic: How should spectroscopic techniques (NMR, IR) be applied to characterize this compound?
Methodological Answer:
- ¹H/¹³C NMR :
- IR Spectroscopy :
- Strong absorption bands at ~1740 cm⁻¹ (C=O stretching of trione) and ~1600 cm⁻¹ (C=N stretching in pyrimidine) .
Advanced: How can Design of Experiments (DoE) optimize reaction yield and purity?
Methodological Answer:
Use a factorial design to test variables:
- Factors : Temperature (60–100°C), solvent polarity (ethanol vs. DMF), catalyst loading (0.1–1.0 eq).
- Responses : Yield (HPLC quantification) and purity (melting point consistency).
- Analysis : ANOVA identifies significant factors. For example, highlights that increasing solvent polarity improves cyclization efficiency but may reduce diethylamino group stability. Optimize via response surface methodology (RSM) .
Advanced: How to resolve contradictions in reported biological activity data (e.g., antibacterial vs. anti-inflammatory)?
Methodological Answer:
Contradictions often arise from substituent effects or assay conditions. Strategies include:
Comparative SAR Analysis :
| Substituent Position | Biological Activity | Reference Compound |
|---|---|---|
| 4-Diethylamino (target) | Antibacterial (predicted) | 5-(3-nitrophenyl)pyrimidoquinoline |
| 4-Methoxy (analog) | Anti-inflammatory | 6-hydroxy-5-aryl derivatives |
Assay Standardization : Re-test under controlled conditions (e.g., fixed pH, cell lines) .
Computational Docking : Use AutoDock Vina to predict binding affinities to bacterial gyrase vs. COX-2 .
Advanced: What computational methods predict reactivity and drug-likeness of this compound?
Methodological Answer:
- Reactivity Prediction :
- Drug-Likeness :
Advanced: How to validate molecular interactions using crystallography and NMR titration?
Methodological Answer:
- X-Ray Crystallography : Grow single crystals via slow evaporation (ethanol/water). Resolve the structure to confirm substituent positions (e.g., diethylamino orientation) and hydrogen-bonding patterns in the trione core .
- NMR Titration : Titrate the compound with a target protein (e.g., BSA) in D₂O. Monitor chemical shift perturbations in ¹H NMR (e.g., quinoline protons) to identify binding sites .
Basic: What are the stability considerations for storage and handling?
Methodological Answer:
- Light Sensitivity : Store in amber vials at -20°C due to the diethylamino group’s susceptibility to photodegradation .
- Moisture Control : Use desiccants (silica gel) to prevent hydrolysis of the trione moiety .
- Analytical Monitoring : Periodic HPLC checks (C18 column, acetonitrile/water gradient) to assess purity over time .
Advanced: How can AI-driven platforms enhance synthesis and analysis workflows?
Methodological Answer:
- Autonomous Labs : Implement AI tools like ChemOS for real-time reaction monitoring and optimization (e.g., adjusting reflux time based on IR data) .
- Data Integration : Use platforms like ICReDD to merge computational predictions (e.g., reaction barriers) with experimental yields, creating feedback loops for faster optimization .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
